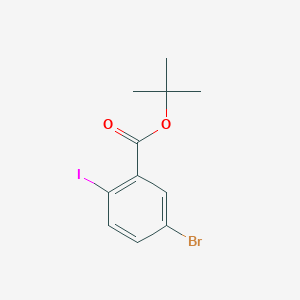

5-Bromo-2-iodobenzoic acid tert-butyl ester

Vue d'ensemble

Description

5-Bromo-2-iodobenzoic acid tert-butyl ester is an organic compound that has garnered considerable attention in scientific research. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Tert-butyl esters are commonly used as protecting groups in organic synthesis . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The hazardous Schmidt procedure for tert-butyl benzoate ester cleavage using NaH in DMF involves BAC2 ester cleavage by NaH-derived NaOH .Molecular Structure Analysis

The molecular formula of this compound is C11H12BrIO2 . The molecular weight of the compound is 383.02 g/mol .Chemical Reactions Analysis

Tert-butyl esters are known to react with various nucleophiles and electrophiles . They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . The combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+), and triethylsilane mediates a mild OtBu deprotection .Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.

Mode of Action

The compound, being an ester, can participate in esterification and transesterification reactions. It can also be involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling . In these reactions, the compound can act as a reagent, contributing its aryl group (the 5-bromo-2-iodobenzoate part) to the formation of new carbon-carbon bonds.

Pharmacokinetics

It’s worth noting that esters like this compound are generally known for their good lipophilicity, which can enhance cellular absorption and distribution . The compound’s stability under various conditions is also an important factor influencing its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its role in the specific reaction. In the context of Suzuki-Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of “5-Bromo-2-iodobenzoic acid tert-butyl ester” can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and the presence of a catalyst . Furthermore, the compound’s stability can be influenced by storage conditions .

Safety and Hazards

Orientations Futures

Given its importance as an intermediate in organic synthesis, the future research directions for 5-Bromo-2-iodobenzoic acid tert-butyl ester could involve its use in the synthesis of complex medicinal compounds . It could also be used as a building block in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .

Propriétés

IUPAC Name |

tert-butyl 5-bromo-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCGUGMQWQQTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)

![2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole](/img/structure/B3138210.png)

![2-[1,2,3]Thiadiazol-4-yl-benzylamine](/img/structure/B3138221.png)

![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)

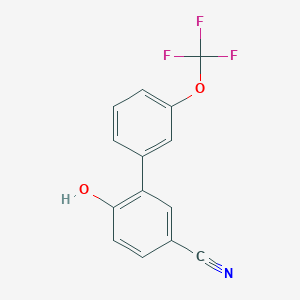

![6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138273.png)

![3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138281.png)